molecular formula C14H18N2O4 B13049045 5-((Tert-butoxycarbonyl)amino)-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid

5-((Tert-butoxycarbonyl)amino)-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid

Cat. No.: B13049045
M. Wt: 278.30 g/mol
InChI Key: HFJAQKVQTJGHHD-UHFFFAOYSA-N
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Description

5-((Tert-butoxycarbonyl)amino)-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Tert-butoxycarbonyl)amino)-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid typically involves the protection of an amine group using the tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous or organic solvent like acetonitrile, and the Boc group can be removed using strong acids like trifluoroacetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-((Tert-butoxycarbonyl)amino)-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the Boc-protected amine site.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

5-((Tert-butoxycarbonyl)amino)-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-((Tert-butoxycarbonyl)amino)-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid involves the interaction of the Boc-protected amine group with various molecular targets. The Boc group can be selectively removed under acidic conditions, revealing the free amine which can then participate in further chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]-6,7-dihydrocyclopenta[b]pyridine-5-carboxylic acid

InChI

InChI=1S/C14H18N2O4/c1-13(2,3)20-12(19)16-14(11(17)18)7-6-10-9(14)5-4-8-15-10/h4-5,8H,6-7H2,1-3H3,(H,16,19)(H,17,18)

InChI Key

HFJAQKVQTJGHHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC2=C1C=CC=N2)C(=O)O

Origin of Product

United States

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